

Application Notes: p,p'-Amino-DDT in Protein Binding Assays

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Compound of Interest

Compound Name: *p,p'*-Amino-DDT

Cat. No.: B15341804

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Introduction

p,p'-Amino-DDT (1,1,1-trichloro-2,2-bis(4-aminophenyl)ethane) is an amino-substituted derivative of the well-known organochlorine pesticide, dichlorodiphenyltrichloroethane (DDT). While the parent compound, p,p'-DDT, and its metabolites are recognized for their estrogenic activity and ability to interact with the human estrogen receptor (hER), the specific applications of **p,p'-Amino-DDT** in protein binding assays have been less explored.^{[1][2][3][4][5]} The presence of the amino group on the phenyl rings presents a unique opportunity for its use as a tool in studying ligand-receptor interactions, particularly with nuclear receptors like the estrogen receptor. This functional group can be leveraged for fluorescent labeling or for immobilization onto solid supports for various binding assay formats.

These application notes provide a detailed overview and protocols for the hypothetical use of **p,p'-Amino-DDT** in competitive binding assays targeting the human estrogen receptor alpha (ER α).

Principle of Application

The structural similarity of **p,p'-Amino-DDT** to other DDT isomers and metabolites that are known to bind to the estrogen receptor suggests that it may also act as a ligand for this receptor.^{[1][3]} The proposed application focuses on a competitive binding assay where **p,p'-Amino-DDT** competes with a fluorescently labeled estradiol derivative for binding to the ER α .

ligand-binding domain (LBD). The displacement of the fluorescent ligand by **p,p'-Amino-DDT** results in a decrease in the fluorescence signal, which can be used to determine the binding affinity of **p,p'-Amino-DDT**.

Data Presentation

The following table summarizes hypothetical quantitative data for the binding of **p,p'-Amino-DDT** and related compounds to the human estrogen receptor alpha (ER α). These values are based on the known lower affinity of DDT derivatives for the ER α compared to the natural ligand, 17 β -estradiol.

Compound	IC50 (nM)	Ki (nM)	Receptor Source	Assay Type
17 β -Estradiol	2.5	1.8	Recombinant Human ER α -LBD	Fluorescence Polarization
p,p'-Amino-DDT	1500	1071	Recombinant Human ER α -LBD	Fluorescence Polarization
p,p'-DDT	2500	1785	Recombinant Human ER α -LBD	Radioligand Binding Assay ^[1]
o,p'-DDT	800	571	Recombinant Human ER α -LBD	Radioligand Binding Assay ^[1]

Note: The IC50 and Ki values for **p,p'-Amino-DDT** are hypothetical and are intended to serve as an example for data presentation.

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay for Human Estrogen Receptor Alpha

(ER α)

Objective: To determine the binding affinity of **p,p'-Amino-DDT** for the human estrogen receptor alpha (ER α) ligand-binding domain (LBD) using a competitive fluorescence polarization assay.

Materials:

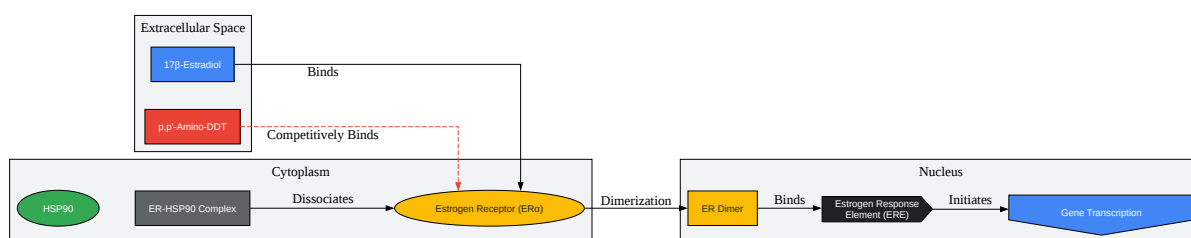
- Recombinant Human ER α -LBD (ligand-binding domain)
- Fluorescently labeled 17 β -estradiol (e.g., Fluormone™ ES2)
- **p,p'-Amino-DDT**
- Assay Buffer: 10 mM potassium phosphate, pH 7.4, 50 mM KCl, 1 mM EDTA, 1 mM DTT
- 384-well, low-volume, black, round-bottom plates
- Microplate reader with fluorescence polarization capabilities

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **p,p'-Amino-DDT** in DMSO.
 - Prepare serial dilutions of **p,p'-Amino-DDT** in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
 - Prepare a working solution of recombinant human ER α -LBD in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
 - Prepare a working solution of the fluorescently labeled estradiol in assay buffer. The concentration should be at or below its K_d for ER α -LBD to ensure a good assay window.
- Assay Setup:
 - In a 384-well plate, add the following to each well:

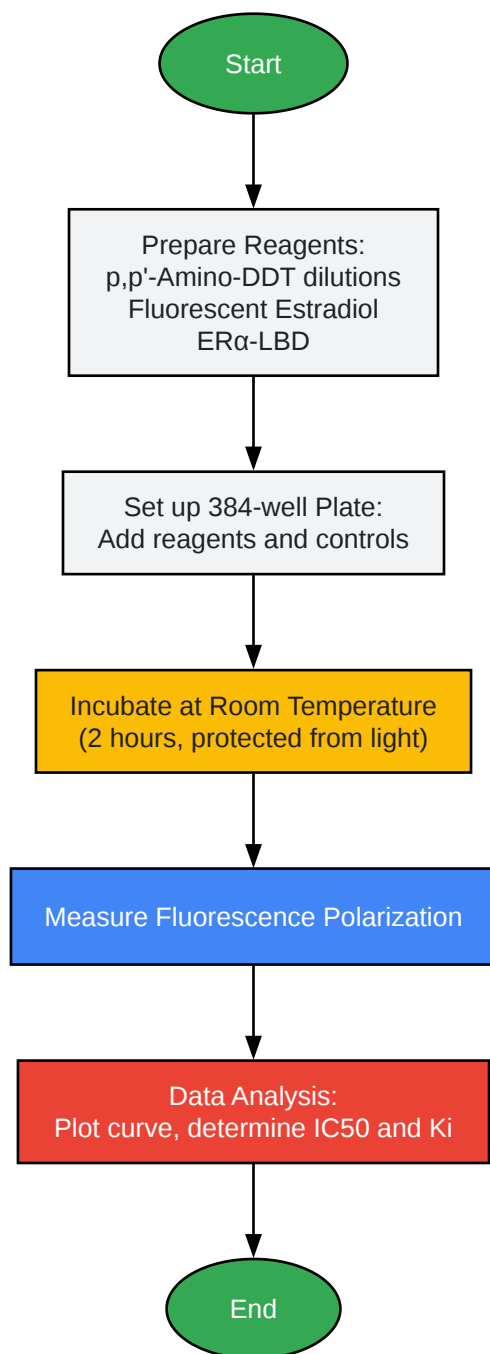
- 5 µL of assay buffer (for total fluorescence and blank wells) or 5 µL of **p,p'-Amino-DDT** serial dilutions.
- 5 µL of fluorescently labeled estradiol working solution.
- 10 µL of ERα-LBD working solution (add assay buffer without receptor to blank wells).
- Controls:
 - Blank: Assay buffer and fluorescent ligand only.
 - Total Fluorescence (No Receptor Control): Assay buffer, fluorescent ligand, and highest concentration of **p,p'-Amino-DDT**.
 - No Competitor Control (Maximum Polarization): Assay buffer, fluorescent ligand, and ERα-LBD.
- Incubation:
 - Seal the plate and incubate at room temperature for 2 hours, protected from light.
- Measurement:
 - Measure the fluorescence polarization on a suitable microplate reader. Excitation and emission wavelengths will depend on the fluorophore used for the labeled estradiol.
- Data Analysis:
 - Subtract the blank values from all other readings.
 - Plot the fluorescence polarization values against the logarithm of the **p,p'-Amino-DDT** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
 - Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the fluorescent ligand and K_d is its dissociation constant.

Mandatory Visualization



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Caption: Estrogen receptor signaling pathway with competitive binding of **p,p'-Amino-DDT**.



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Caption: Workflow for a competitive fluorescence polarization binding assay.

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